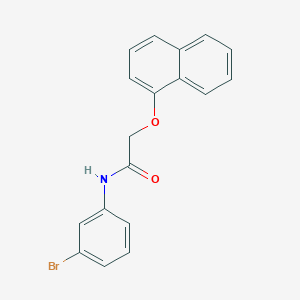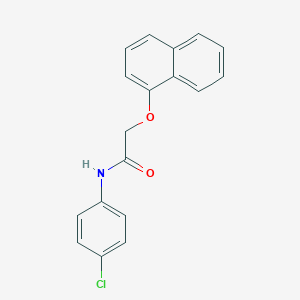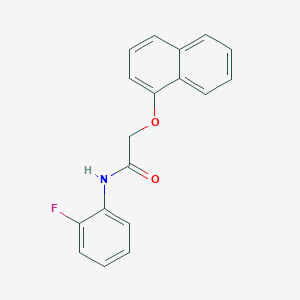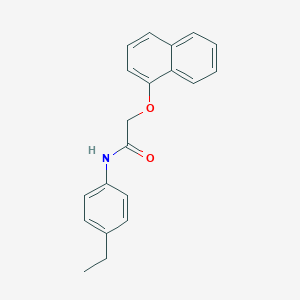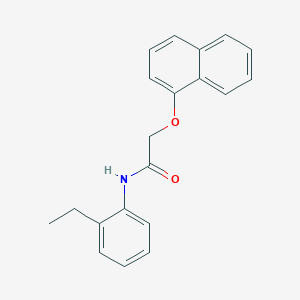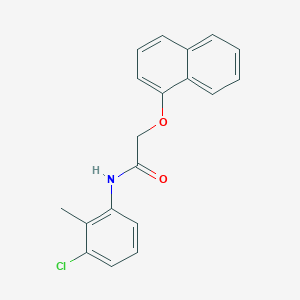
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide, also known as CFMB, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. CFMB belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide is not fully understood. However, studies have suggested that 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division and proliferation. 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has also been found to inhibit the production of certain cytokines involved in inflammation, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. In addition, 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has been found to reduce the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has also been found to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further research. However, 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide. One potential direction is to investigate the potential of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide for cancer treatment. Another potential direction is to investigate the potential of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide as an anti-inflammatory and analgesic agent. Further studies are needed to determine the mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide in these contexts and to determine the optimal dosage and administration route for these applications. Finally, future research could investigate the potential of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide as a treatment for other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with furan-2-carboxaldehyde to form the intermediate 2-(furan-2-ylmethyl)-2-methoxybenzoyl chloride. Finally, the intermediate is reacted with ammonium chloride in the presence of sodium hydroxide and 5-chloro-2-nitroaniline to form 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide.
Scientific Research Applications
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
Molecular Formula |
C13H12ClNO3 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H12ClNO3/c1-17-12-5-4-9(14)7-11(12)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
SDZZHLXLVZFHKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
solubility |
31.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



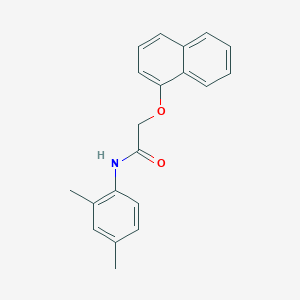


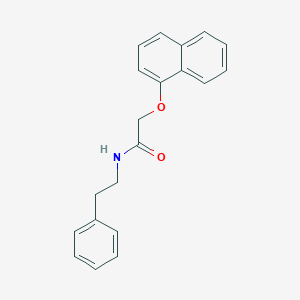

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
